molecular formula C15H18O3 B14252334 Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester CAS No. 172805-63-9

Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester

Katalognummer: B14252334
CAS-Nummer: 172805-63-9
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: IIGQODRHCKJHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester is a complex organic compound with a unique structure that includes a cyclopentane ring, a carboxylic acid group, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the product. Additionally, the use of protective groups and intermediate compounds can streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
  • Cyclopentanecarboxylic acid, 2-oxo-, propyl ester
  • Cyclopentanecarboxylic acid, 2-oxo-, butyl ester

Uniqueness

Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester is unique due to the presence of the phenylethyl group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Eigenschaften

CAS-Nummer

172805-63-9

Molekularformel

C15H18O3

Molekulargewicht

246.30 g/mol

IUPAC-Name

methyl 2-oxo-1-(2-phenylethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-18-14(17)15(10-5-8-13(15)16)11-9-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI-Schlüssel

IIGQODRHCKJHBA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCCC1=O)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.